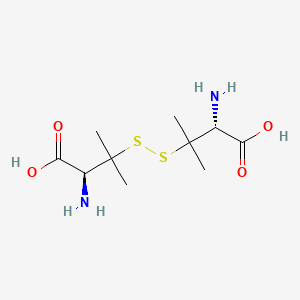
3-(Aminomethyl)-4-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-fluorobenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with an aminomethyl group and a fluorine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzoyl chloride typically involves the introduction of the aminomethyl group and the fluorine atom onto a benzoyl chloride precursor. One common method involves the reaction of 4-fluorobenzoyl chloride with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Acylation Reactions: Reagents like primary or secondary amines are used under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically amides.
Reduction Reactions: Products include amines or alcohols depending on the reducing agent used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzoyl chloride involves its reactivity as an acyl chloride and its ability to form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides with amines or undergoing substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoyl chloride: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
3-(Aminomethyl)benzoyl chloride: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
Propiedades
Número CAS |
771573-07-0 |
|---|---|
Fórmula molecular |
C8H7ClFNO |
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H,4,11H2 |
Clave InChI |
HRZYJXDQCOOKKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)Cl)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



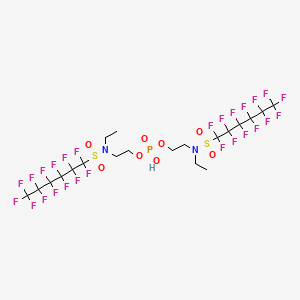
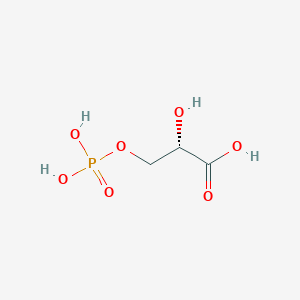
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
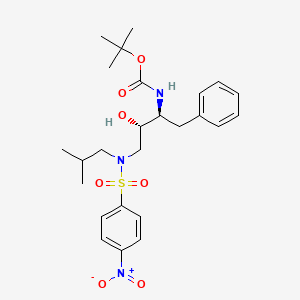

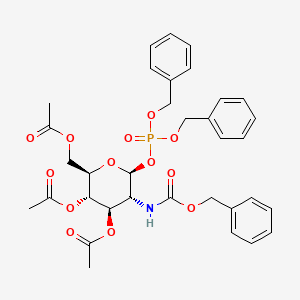




![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
